molecular formula C20H23ClN2O4 B10897017 (Diethylamino)methyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate

(Diethylamino)methyl 4-{[(4-chlorophenoxy)acetyl]amino}benzoate

Cat. No.: B10897017
M. Wt: 390.9 g/mol
InChI Key: HOXLPOVYBQDLHG-UHFFFAOYSA-N
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Description

(DIETHYLAMINO)METHYL 4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a chlorophenoxyacetyl group, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (DIETHYLAMINO)METHYL 4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorophenoxyacetyl intermediate: This step involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.

    Coupling with aminobenzoate: The 4-chlorophenoxyacetyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base to form the corresponding amide.

    Introduction of the diethylamino group: The final step involves the reaction of the amide with diethylamine to introduce the diethylamino group, resulting in the formation of (DIETHYLAMINO)METHYL 4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(DIETHYLAMINO)METHYL 4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(DIETHYLAMINO)METHYL 4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (DIETHYLAMINO)METHYL 4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    (DIETHYLAMINO)ETHYL 4-{[2-(2-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE: Similar structure with a different chlorophenoxy group.

    (DIETHYLAMINO)ETHYL 4-{[2-(2-CHLOROPHENOXY)-2-METHYLPROPANAMIDO]BENZOATE: Another similar compound with variations in the substituents.

Uniqueness

(DIETHYLAMINO)METHYL 4-{[2-(4-CHLOROPHENOXY)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

diethylaminomethyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C20H23ClN2O4/c1-3-23(4-2)14-27-20(25)15-5-9-17(10-6-15)22-19(24)13-26-18-11-7-16(21)8-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,22,24)

InChI Key

HOXLPOVYBQDLHG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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